8-Chloroquinoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

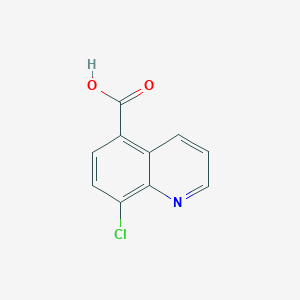

8-Chloroquinoline-5-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2 . It is an important chemical compound with various applications in the field of scientific research and industry.

Molecular Structure Analysis

The molecular structure of 8-Chloroquinoline-5-carboxylic acid is represented by the InChI code 1S/C10H6ClNO2/c11-8-4-3-7 (10 (13)14)6-2-1-5-12-9 (6)8/h1-5H, (H,13,14) . The molecular weight is 207.62 .

Physical And Chemical Properties Analysis

8-Chloroquinoline-5-carboxylic acid is a powder at room temperature . It has a melting point of 316-318°C .

Scientific Research Applications

Chemical Properties and Synthesis

“8-Chloroquinoline-5-carboxylic acid” is a chemical compound with the CAS Number: 121490-68-4 and a molecular weight of 207.62 . It is a white to yellow solid at room temperature . Quinoline, the core structure of this compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Role in Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The 8-chloroquinoline-5-carboxylic acid, being a derivative of quinoline, could potentially have similar applications in drug discovery.

Biological and Pharmaceutical Activities

Quinoline and its derivatives have been reported to have potential biological and pharmaceutical activities . Although specific activities of 8-Chloroquinoline-5-carboxylic acid are not mentioned, it’s plausible that it might exhibit similar activities due to the presence of the quinoline scaffold.

Antibacterial Activity

Some 8-substituted quinoline carboxylic acids have shown antibacterial activity . While it’s not explicitly stated that 8-Chloroquinoline-5-carboxylic acid has this property, it’s possible given the antibacterial activity of other 8-substituted quinoline carboxylic acids.

Safety and Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives, including 8-Chloroquinoline-5-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological and pharmaceutical activities of these compounds .

Mechanism of Action

Target of Action

8-Chloroquinoline-5-carboxylic acid is a derivative of quinoline . Quinoline and its derivatives have been recognized as a core template in drug design due to their broad spectrum of bioactivity . .

Mode of Action

Quinoline derivatives are known for their diverse bioactivity, which suggests that they interact with various biological targets

Biochemical Pathways

Quinoline derivatives are known to have a broad spectrum of bioactivity, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the known bioactivity of quinoline derivatives, it can be inferred that 8-chloroquinoline-5-carboxylic acid may have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

8-chloroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJCLDOHESCJRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293459 |

Source

|

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinoline-5-carboxylic acid | |

CAS RN |

121490-68-4 |

Source

|

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121490-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)